molecular formula C17H15FN4O2 B6424221 1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo- CAS No. 880812-27-1

1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo-

Cat. No.: B6424221
CAS No.: 880812-27-1
M. Wt: 326.32 g/mol
InChI Key: DQAZYHMDLZHCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo- is a synthetic organic compound that belongs to the class of benzotriazines Benzotriazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo- typically involves the following steps:

    Formation of the Benzotriazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butanamide Group: This step involves the reaction of the benzotriazine intermediate with a butanoyl chloride or butanoic acid derivative.

    Fluorophenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo- involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The benzotriazine ring can interact with nucleic acids or proteins, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazine-3(4H)-butanamide: Lacks the fluorophenyl group, which may result in different biological activities.

    1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-chlorophenyl)-4-oxo-: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-bromophenyl)-4-oxo-: Contains a bromine atom, which may affect its reactivity and biological activity.

Uniqueness

The presence of the 2-fluorophenyl group in 1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo- makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.

Biological Activity

1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo- (CAS No. 880812-27-1) is a synthetic compound belonging to the benzotriazine class. This class is recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, characterized by a benzotriazine ring and a fluorophenyl substituent, suggests significant pharmacological properties that warrant detailed investigation.

  • Molecular Formula: C17H15FN4O2
  • Molecular Weight: 326.3250 g/mol
  • IUPAC Name: 1,2,3-Benzotriazine-3(4H)-butanamide, N-(2-fluorophenyl)-4-oxo-
  • InChIKey: ISPPNGLLDAPGTE-UHFFFAOYSA-N

The biological activity of 1,2,3-benzotriazines often involves their interaction with specific molecular targets. The presence of the 2-fluorophenyl group enhances binding affinity to various enzymes or receptors, potentially modulating biological pathways. The benzotriazine ring can interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects.

Biological Activities

Research has demonstrated that benzotriazines exhibit a range of biological activities including:

  • Antitumor Activity: Some benzotriazine derivatives have shown effectiveness in targeting cancer cells by inducing apoptosis and inhibiting tumor growth.
  • Anti-inflammatory Effects: Compounds in this class can modulate inflammatory responses by inhibiting cytokine production.
  • Antimicrobial Properties: Certain derivatives have demonstrated activity against bacterial and fungal pathogens.

Antitumor Activity

A study evaluating various benzotriazine derivatives found that some compounds exhibited selective cytotoxicity towards hypoxic tumor cells. For instance, SR 4233 (a benzotriazine derivative) was noted for its ability to radiosensitize hypoxic mammalian cells in vitro and murine tumors in vivo . This highlights the potential of benzotriazines in cancer therapy.

Anti-inflammatory Effects

In vitro studies have shown that derivatives containing the butanamide moiety can significantly inhibit the expression of inflammatory cytokines such as IL-1β and IL-6. For example, compounds synthesized with similar structural features demonstrated potent inhibition of these cytokines in LPS-induced inflammation models .

Antimicrobial Activity

Research has indicated that certain benzotriazine derivatives possess antimicrobial properties. These compounds were tested against various bacterial strains, showing promising results in reducing bacterial viability .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultsReference
AntitumorSR 4233Selective cytotoxicity in hypoxic cells
Anti-inflammatoryBenzotriazine derivativesInhibition of IL-1β and IL-6 expression
AntimicrobialVarious benzotriazine derivativesSignificant reduction in bacterial viability

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-13-7-2-4-9-15(13)19-16(23)10-5-11-22-17(24)12-6-1-3-8-14(12)20-21-22/h1-4,6-9H,5,10-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAZYHMDLZHCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182575
Record name N-(2-Fluorophenyl)-4-oxo-1,2,3-benzotriazine-3(4H)-butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880812-27-1
Record name N-(2-Fluorophenyl)-4-oxo-1,2,3-benzotriazine-3(4H)-butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880812-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Fluorophenyl)-4-oxo-1,2,3-benzotriazine-3(4H)-butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.